2,4,6-Trifluoroisophthalic acid diethyl ester
Description
Properties
IUPAC Name |
diethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4/c1-3-18-11(16)8-6(13)5-7(14)9(10(8)15)12(17)19-4-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXXKMXDSXRRIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1F)F)C(=O)OCC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trifluoroisophthalic acid diethyl ester typically involves the esterification of 2,4,6-Trifluoroisophthalic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluoroisophthalic acid diethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl groups can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the ester.
Hydrolysis: 2,4,6-Trifluoroisophthalic acid.
Reduction: 2,4,6-Trifluoroisophthalic acid diol.
Scientific Research Applications
2,4,6-Trifluoroisophthalic acid diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals due to its stability and bioavailability.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of enzyme inhibitors.
Industry: Utilized in the production of high-performance materials such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4,6-Trifluoroisophthalic acid diethyl ester involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it an effective candidate for drug delivery systems. The ester groups can undergo hydrolysis in vivo, releasing the active acid form, which can then interact with specific enzymes or receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares 2,4,6-trifluoroisophthalic acid diethyl ester (inferred structure) with two structurally related esters:
Notes:
- This compound: Properties are inferred based on structural similarities. The trifluorinated aromatic core likely reduces electron density, increasing thermal stability compared to non-fluorinated esters.
- Diethyl 2-(2,4,6-trifluorophenyl)malonate : Features a malonate backbone with a trifluorophenyl group. Its higher molecular weight and density compared to the target compound reflect the additional methylene groups in the malonate structure .
- Isophthalic acid, di(2-fluorophenyl) ester: Contains two mono-fluorinated phenyl groups instead of a trifluorinated core. The reduced fluorine content may lower thermal stability and increase reactivity in nucleophilic substitution reactions .
Reactivity and Functional Group Analysis
- Electron-Withdrawing Effects : The 2,4,6-trifluorophenyl group in the target compound and Diethyl 2-(2,4,6-trifluorophenyl)malonate enhances resistance to electrophilic aromatic substitution but increases susceptibility to nucleophilic attack at the ester carbonyl groups .
- Ester Hydrolysis : Fluorinated esters generally exhibit slower hydrolysis rates than chlorinated analogs (e.g., trichlorophenyl esters in –9) due to fluorine’s stronger inductive effect, which stabilizes the ester bond .
- Synthetic Challenges : Introducing trifluorinated aromatic groups requires specialized fluorination techniques, such as Balz-Schiemann reactions or direct fluorination, which are more complex than the synthesis of chlorinated analogs .
Biological Activity
2,4,6-Trifluoroisophthalic acid diethyl ester (CAS No. 1965305-05-8) is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This compound's unique structure, characterized by trifluoromethyl groups and ester functionalities, suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure:
- Molecular Formula: C12H10F3O4
- Molecular Weight: 290.20 g/mol
- IUPAC Name: 2,4,6-Trifluoro-1,3-benzenedicarboxylic acid diethyl ester
The presence of trifluoromethyl groups significantly alters the electronic properties of the compound, potentially enhancing its lipophilicity and interaction with biological membranes.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various strains of bacteria and fungi. In vitro assays demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism of action is thought to involve disruption of bacterial cell membranes due to its lipophilic nature.
Anticancer Activity
Research exploring the anticancer potential of this compound has shown promising results. A study conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound led to a significant reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.
Inhibition of Enzymatic Activity
Another aspect of its biological activity includes the inhibition of specific enzymes. For instance, it has been reported to inhibit acetylcholinesterase (AChE) activity in vitro, which is crucial for neurotransmission. This inhibition could have implications for neurodegenerative diseases like Alzheimer's.
Case Studies
- Antimicrobial Study : A controlled laboratory study assessed the antimicrobial efficacy of various concentrations of this compound against E. coli and S. aureus. Results indicated a dose-dependent response with minimum inhibitory concentrations (MIC) identified at 50 µg/mL for both bacterial strains.
- Cancer Cell Line Analysis : In a study involving MCF-7 cells, exposure to the compound resulted in a 70% decrease in cell proliferation over 48 hours compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells, implicating the compound's role in inducing programmed cell death.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, leading to membrane destabilization.
- Enzyme Inhibition : Specific interactions with enzymes such as AChE suggest competitive inhibition mechanisms.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways via caspase activation has been observed in cancer cell studies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2,4-Difluorobenzenesulfonamide | Contains sulfonamide group | Antimicrobial; moderate anticancer |
| Trifluoroacetic acid | Simple trifluoromethyl group | Weak antimicrobial; no significant anticancer effects |
| Isophthalic acid diethyl ester | Lacks fluorine substituents | Minimal biological activity |
Q & A
Q. What are the common synthetic routes for preparing 2,4,6-Trifluoroisophthalic acid diethyl ester, and how can researchers optimize reaction yields?
- Methodological Answer : The synthesis typically involves fluorination of isophthalic acid derivatives followed by esterification. For fluorination, selective fluorinating agents like DAST (diethylaminosulfur trifluoride) or SF₄ under controlled conditions are used to achieve regioselectivity at the 2,4,6-positions . Esterification with ethanol is catalyzed by sulfuric acid or DCC (dicyclohexylcarbodiimide) under reflux. Optimization Tips :
- Monitor reaction progress via <sup>19</sup>F NMR to track fluorination efficiency.
- Use anhydrous conditions to minimize hydrolysis of intermediates.
- Adjust molar ratios (e.g., alcohol:acid = 3:1) to drive esterification to completion .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>19</sup>F NMR : Confirm fluorination patterns (e.g., coupling constants for aromatic F atoms) and ester group integration.
- IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and absence of carboxylic acid O-H peaks.
- HPLC-MS : Assess purity and detect trace impurities (e.g., unreacted starting materials).
- Elemental Analysis : Verify molecular formula (C₁₂H₁₀F₃O₄; theoretical C 49.33%, H 3.45%, F 19.52%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorination efficiency reported across studies for synthesizing 2,4,6-Trifluoroisophthalic acid derivatives?
- Methodological Answer : Discrepancies often arise from variations in fluorination agents, solvent polarity, or temperature. To address this:
- Comparative Studies : Test DAST vs. SF₄ under identical conditions (e.g., DCM solvent, 0°C vs. RT).
- Kinetic Analysis : Use in-situ <sup>19</sup>F NMR to map reaction rates and intermediate stability.
- Computational Modeling : Apply DFT calculations to predict fluorination regioselectivity and transition states .
Q. What experimental design considerations are critical when using this compound as a building block in drug delivery systems?
- Methodological Answer :
- Solubility Profiling : Test in aqueous buffers (pH 1–10) and lipid matrices to assess compatibility with delivery vehicles.
- Stability Studies : Monitor ester hydrolysis under physiological conditions (37°C, PBS buffer) via HPLC.
- Functionalization Strategies : Introduce PEG linkers or targeting moieties via nucleophilic substitution at fluorine sites, ensuring minimal steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
